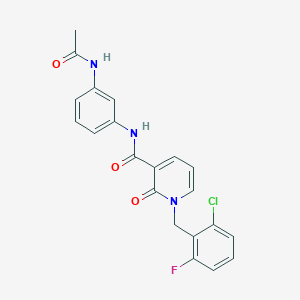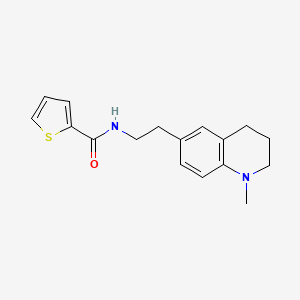
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide” is a chemical compound with the CAS Number: 1119450-30-4 . It has a molecular weight of 303.45 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H29N3O/c1-20-8-2-4-17-14-16 (5-6-18 (17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 . This code provides a detailed description of the molecule’s structure.科学的研究の応用
Drug Research and Development
This compound, due to its structural complexity and potential for modification, is valuable in the realm of drug research. The tetrahydroquinoline core is a common motif in many pharmacologically active molecules, and its modification can lead to the discovery of new therapeutic agents. The thiophene ring, often found in drugs, can contribute to the compound’s binding affinity and specificity towards biological targets .
Biological Activity Profiling
The compound’s diverse functional groups make it a prime candidate for biological activity profiling. It can be used to study interactions with various enzymes and receptors, providing insights into its potential as a lead compound for the development of treatments for diseases such as cancer, neurodegenerative disorders, and infections .
Synthetic Chemistry
In synthetic chemistry, this compound can serve as a precursor or an intermediate. Its synthesis involves multiple steps, including amination, reduction, and esterification, which can be educational for synthetic method development and optimization studies .
Pharmacokinetics
The compound’s unique structure allows for the study of pharmacokinetics in drug development. Researchers can investigate its absorption, distribution, metabolism, and excretion (ADME) properties to understand how it behaves in biological systems and how it can be optimized for better therapeutic efficacy .
Material Science
While not a traditional application, the structural features of this compound could be explored in material science. Its rigid backbone and potential for electronic delocalization through the conjugated system may make it suitable for the development of organic semiconductors or other materials with specific optical properties .
Analytical Benchmarking
The compound can be used as a standard or reference in analytical chemistry due to its well-defined structure and properties. It can help in the calibration of instruments or in the development of new analytical techniques for the detection and quantification of similar compounds .
Safety and Hazards
将来の方向性
The tetrahydroquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Therefore, it can be expected that more research will be conducted on this compound and its derivatives in the future.
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-19-10-2-4-14-12-13(6-7-15(14)19)8-9-18-17(20)16-5-3-11-21-16/h3,5-7,11-12H,2,4,8-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUWTJNCUJNVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3S,4S)-3-methyl-4-(morpholine-4-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/no-structure.png)
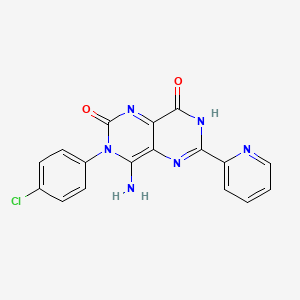
![2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2971028.png)
![N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2971034.png)
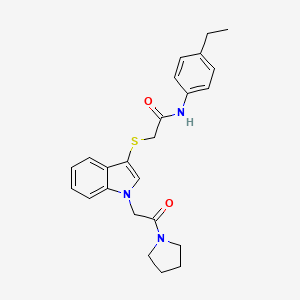
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2971036.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{12,13-dimethyl-8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide](/img/structure/B2971037.png)
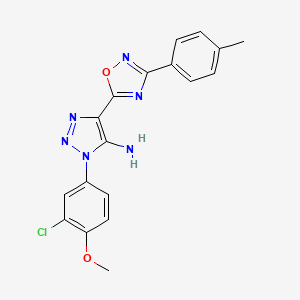

![Tert-butyl 3-[oxan-4-ylmethyl(prop-2-enoyl)amino]azetidine-1-carboxylate](/img/structure/B2971043.png)
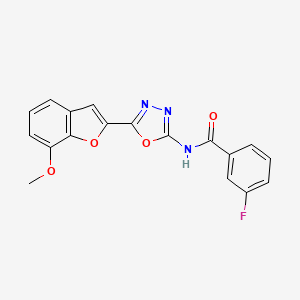

![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2971047.png)
